molecular formula C19H12O5 B14397466 1,6,11-trihydroxy-2-methyltetracene-5,12-dione

1,6,11-trihydroxy-2-methyltetracene-5,12-dione

Cat. No.: B14397466
M. Wt: 320.3 g/mol
InChI Key: IQULEQCYXGXJIL-UHFFFAOYSA-N
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Description

1,6,11-Trihydroxy-2-methyltetracene-5,12-dione is a tetracene derivative known for its significant biological activities, particularly in the field of anticancer research. This compound is characterized by its tetracyclic structure with multiple hydroxyl groups, which contribute to its reactivity and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6,11-trihydroxy-2-methyltetracene-5,12-dione typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the tetracene core, followed by selective hydroxylation and methylation steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,6,11-Trihydroxy-2-methyltetracene-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its interactions with DNA and proteins.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through interactions with DNA and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1,6,11-Trihydroxy-2-methyltetracene-5,12-dione is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct reactivity and biological interactions. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

1,6,11-trihydroxy-2-methyltetracene-5,12-dione

InChI

InChI=1S/C19H12O5/c1-8-6-7-11-12(15(8)20)19(24)14-13(18(11)23)16(21)9-4-2-3-5-10(9)17(14)22/h2-7,20-22H,1H3

InChI Key

IQULEQCYXGXJIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)O

Origin of Product

United States

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